CYP2D6 Inhibition Potency: erythro-Dihydrobupropion Is the Most Potent Competitive Inhibitor Among Bupropion Metabolites
In pooled human liver microsomes using the CYP2D6 probe substrate bufuralol, racemic erythrohydrobupropion (EHBUP) exhibited a Ki of 1.7 μM, representing 3.2-fold greater inhibitory potency than threohydrobupropion (Ki = 5.4 μM), 7.6-fold greater potency than hydroxybupropion (Ki = 13 μM), and 12.4-fold greater potency than bupropion itself (Ki = 21 μM) [1]. A separate comprehensive study confirmed that the Ki value for racemic EHBUP was 5.5-, 11.4-, and 13-fold lower than those for THBUP, OHBUP, and BUP, respectively [2]. These data establish erythrohydrobupropion as the single most potent CYP2D6 inhibitor among the four molecular species circulating during bupropion therapy.
| Evidence Dimension | CYP2D6 inhibition constant (Ki, μM) in pooled human liver microsomes with bufuralol 1′-hydroxylation probe |
|---|---|
| Target Compound Data | erythrohydrobupropion (racemic EHBUP) Ki = 1.7 μM |
| Comparator Or Baseline | threohydrobupropion Ki = 5.4 μM; hydroxybupropion Ki = 13 μM; bupropion Ki = 21 μM |
| Quantified Difference | EHBUP Ki is 3.2× lower vs. THBUP; 7.6× lower vs. OHBUP; 12.4× lower vs. BUP |
| Conditions | Pooled human liver microsomes; CYP2D6 probe substrate bufuralol; competitive inhibition model; reported in Reese et al. (2025) |
Why This Matters
For researchers modeling CYP2D6-mediated drug-drug interaction risk or screening bupropion co-medication candidates, using threohydrobupropion or hydroxybupropion as a surrogate would underestimate CYP2D6 inhibitory hazard by 3- to 12-fold, producing dangerously inaccurate DDI predictions.
- [1] Reese MJ, et al. An in vitro mechanistic study to elucidate the desipramine/bupropion clinical drug-drug interaction. Drug Metab Dispos. 2025;53(1):100013. View Source
- [2] Foti RS, et al. The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers. Drug Metab Dispos. 2025;53(4):100079. View Source
